Cas no 1079275-41-4 (6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine)

6-クロロ-N-(5-エトキシ-1H-ピラゾール-3-イル)-3-ニトロピリジン-2-アミンは、ピリジンとピラゾール骨格を有する複素環化合物です。この化合物は、医薬品中間体や農薬開発における重要な構築ブロックとしての潜在的な応用が期待されます。分子内にクロロ基、ニトロ基、エトキシ基といった多様な官能基を有しており、これらが分子の反応性や選択性に影響を与えることが特徴です。特に、ピラゾール環の3位にアミノ基が結合していることで、さらに誘導体化が可能な点が合成化学的に有用です。また、芳香環系の電子特性を利用した機能性材料開発への展開も考えられます。

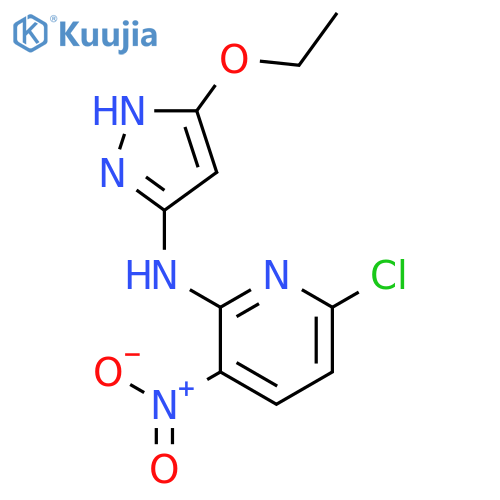

1079275-41-4 structure

商品名:6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine

CAS番号:1079275-41-4

MF:C10H10ClN5O3

メガワット:283.671100139618

MDL:MFCD16658940

CID:1040181

PubChem ID:70700761

6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine 化学的及び物理的性質

名前と識別子

-

- 6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine

- AK-88243

- ANW-67425

- CTK8C1892

- KB-248543

- SCHEMBL3663952

- 6-chloro-N-(3-ethoxy-1H-pyrazol-5-yl)-3-nitropyridin-2-amine

- DTXSID50743556

- DB-059668

- 1079275-41-4

- JKSPWQPACKMUBG-UHFFFAOYSA-N

-

- MDL: MFCD16658940

- インチ: InChI=1S/C10H10ClN5O3/c1-2-19-9-5-8(14-15-9)13-10-6(16(17)18)3-4-7(11)12-10/h3-5H,2H2,1H3,(H2,12,13,14,15)

- InChIKey: JKSPWQPACKMUBG-UHFFFAOYSA-N

- ほほえんだ: CCOC1=NNC(=C1)NC2=C(C=CC(=N2)Cl)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 283.0472169g/mol

- どういたいしつりょう: 283.0472169g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 316

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 109Ų

じっけんとくせい

- 密度みつど: 1.5±0.1 g/cm3

- ふってん: 472.3±45.0 °C at 760 mmHg

- フラッシュポイント: 239.5±28.7 °C

- じょうきあつ: 0.0±1.2 mmHg at 25°C

6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C075535-100mg |

6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine |

1079275-41-4 | 100mg |

$ 740.00 | 2022-06-06 | ||

| Chemenu | CM174775-1g |

6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine |

1079275-41-4 | 95% | 1g |

$632 | 2021-08-05 | |

| Chemenu | CM174775-1g |

6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine |

1079275-41-4 | 95% | 1g |

$616 | 2023-02-03 | |

| TRC | C075535-50mg |

6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine |

1079275-41-4 | 50mg |

$ 445.00 | 2022-06-06 | ||

| Matrix Scientific | 096778-1g |

6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine, 95+% |

1079275-41-4 | 95+% | 1g |

$1428.00 | 2023-09-08 | |

| Alichem | A029187697-1g |

6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine |

1079275-41-4 | 95% | 1g |

$565.76 | 2023-09-04 | |

| Matrix Scientific | 096778-250mg |

6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine, 95+% |

1079275-41-4 | 95+% | 250mg |

$643.00 | 2023-09-08 | |

| Ambeed | A287854-1g |

6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine |

1079275-41-4 | 95+% | 1g |

$555.0 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1756430-1g |

6-Chloro-n-(3-ethoxy-1h-pyrazol-5-yl)-3-nitropyridin-2-amine |

1079275-41-4 | 95+% | 1g |

¥5050.00 | 2024-08-09 |

6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine 関連文献

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

1079275-41-4 (6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine) 関連製品

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1079275-41-4)6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine

清らかである:99%

はかる:1g

価格 ($):500.0